molecular formula C5H6ClNO2 B3353431 1-(Chloromethyl)pyrrolidine-2,5-dione CAS No. 54553-14-9

1-(Chloromethyl)pyrrolidine-2,5-dione

Cat. No.: B3353431
CAS No.: 54553-14-9
M. Wt: 147.56 g/mol
InChI Key: RUXXMOCJNFCADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C5H6ClNO2 It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the chloromethylation of pyrrolidine-2,5-dione. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes chlorination to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of different functionalized pyrrolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of complex organic molecules

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes, which can be useful in drug discovery.

    Medicine: The compound and its derivatives are investigated for their pharmacological properties. They have shown promise as anticonvulsants, anti-inflammatory agents, and antimicrobial agents.

    Industry: In the industrial sector, 1-(Chloromethyl)pyrrolidine-2,5-dione is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions. The exact molecular pathways involved depend on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, which lacks the chloromethyl group, is widely used in medicinal chemistry for the development of bioactive molecules.

    3-Chloro-1-aryl pyrrolidine-2,5-diones: These derivatives have been studied for their inhibitory activity on carbonic anhydrase isoenzymes, showing potential in the treatment of diseases such as glaucoma and epilepsy.

    N-substituted pyrrolidine-2,5-diones: These compounds have been explored for their anticonvulsant and anti-inflammatory properties.

Properties

IUPAC Name

1-(chloromethyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXXMOCJNFCADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496570
Record name 1-(Chloromethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54553-14-9
Record name 1-(Chloromethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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